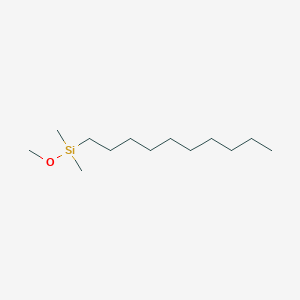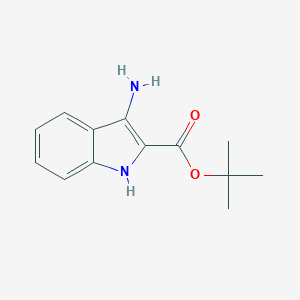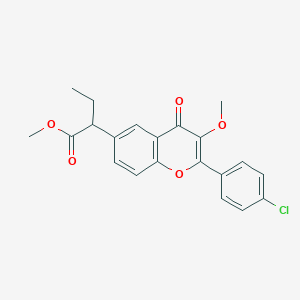
4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde
説明
Synthesis Analysis
The synthesis of compounds related to 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde involves several key strategies, including cross-coupling reactions and condensation processes. For example, derivatives of thiophene carbaldehydes have been synthesized via reactions involving thiophene-3-carbaldehyde with acetophenone derivatives in the presence of potassium hydroxide in ethanol (Quoc et al., 2019). Additionally, the synthesis of polyaromatic structures containing thiophene units has been facilitated through GaCl3-promoted reactions (Borisov et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant insights into the arrangement of thiophene and phenyl rings. For instance, the study of (E)-N-(3,4-Dimethylphenyl)-1-[5-(phenylethynyl)thiophen-2-yl]methanimine showcased dihedral angles between different aryl rings, demonstrating the influence of substitutions on the planarity and overall structure of the molecule (Crundwell et al., 2019).
Chemical Reactions and Properties
4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde and its derivatives participate in various chemical reactions, including Knoevenagel condensations and cross-coupling reactions, to form a wide range of functionalized products. These reactions are pivotal for modifying the electronic and photophysical properties of the thiophene derivatives for specific applications (Al-Omran et al., 2011).
科学的研究の応用
Synthesis and Characterization
The compound 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde serves as a precursor in various synthetic pathways, enabling the formation of complex molecular structures with potential biological and material applications. For instance, it has been used in the synthesis of novel Schiff bases via condensation reactions, demonstrating the versatility of thiophene derivatives in constructing compounds with aryl rings that exhibit distinct dihedral angles and orientations. These Schiff bases have been characterized through various spectroscopic techniques, highlighting their potential in the development of materials with specific optical properties (Crundwell & Crundwell, 2019).
Antimicrobial and Biological Activity
Thiophene derivatives synthesized from 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde have been explored for their antimicrobial properties. For example, chitosan Schiff bases derived from thiophene-containing aldehydes have shown significant antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi. This indicates the potential of these compounds in developing new antimicrobial agents (Hamed et al., 2020). Additionally, various arylthiophene-2-carbaldehyde compounds have been synthesized and evaluated for their biological activities, including antibacterial and anti-inflammatory effects, further underscoring the therapeutic potential of these molecules (Ali et al., 2013).
Material Science Applications
The compound's utility extends into materials science, where it has been used to synthesize novel fluorescent aryl-substituted thiophene derivatives. These compounds are promising for organic light-emitting diode (OLED) materials due to their photophysical properties, including UV-Vis absorption and photoluminescence in specific solvents. The exploration of these derivatives highlights the potential of thiophene-based compounds in creating functional materials for electronic and optoelectronic applications (Xu & Yu, 2011).
Photophysical and Optical Properties
Further research into thiophene derivatives has led to the discovery of compounds with aggregation-induced emission (AIE) characteristics and intense red photoluminescence, making them suitable for applications as solid red luminophors. This research opens up new avenues for the development of advanced materials with specific optical properties for use in imaging, sensing, and light-emitting devices (Guo et al., 2015).
Safety And Hazards
特性
IUPAC Name |
4-(2-phenylethynyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS/c14-9-13-8-12(10-15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYKNBQCVYQQJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CSC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371867 | |
| Record name | 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde | |
CAS RN |
175203-58-4 | |
| Record name | 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

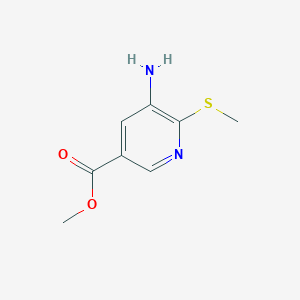
![Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67162.png)
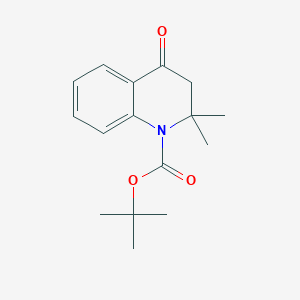
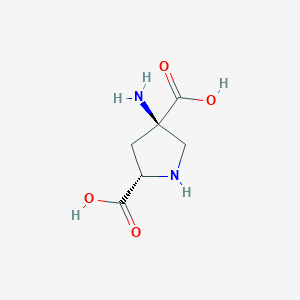
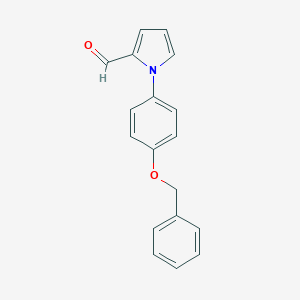
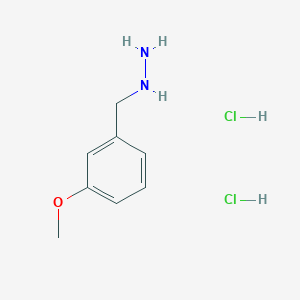
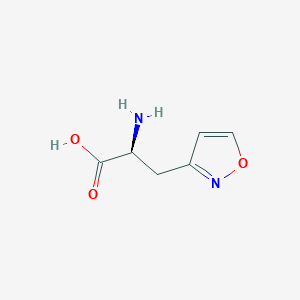
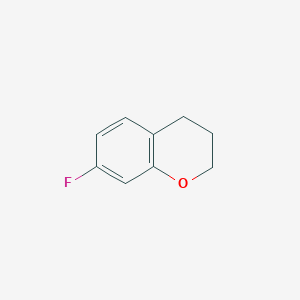
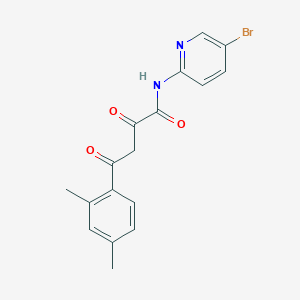
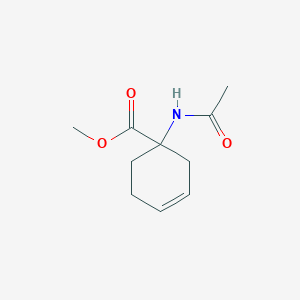
![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)
